Benzoic acid, 3-bromo-5-ethyl-, ethyl ester
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Overview
Description
Ethyl 3-bromo-5-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by an ethyl group. The carboxylic acid group is esterified with ethanol to form the ethyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-ethylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3-ethylbenzoic acid, followed by esterification with ethanol. The bromination is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of ethyl 3-bromo-5-ethylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Scientific Research Applications
Ethyl 3-bromo-5-ethylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-ethylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored and analyzed . In drug development, its mechanism of action would involve interactions with molecular targets such as receptors, enzymes, or nucleic acids, leading to a biological response . The exact pathways and molecular targets would vary depending on the specific context of its use .
Comparison with Similar Compounds
Ethyl 3-bromo-5-ethylbenzoate can be compared with other similar compounds such as:
Ethyl 3-bromobenzoate: Similar structure but lacks the ethyl group at the fifth position.
Ethyl 3-ethylbenzoate: Similar structure but lacks the bromine atom at the third position.
Methyl 3-bromo-5-ethylbenzoate: Similar structure but the ester group is methyl instead of ethyl.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-ethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-5-9(7-10(12)6-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GZIJOWMTYNNYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C(=O)OCC |
Origin of Product |
United States |
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